molecular formula C15H19BrClNO5 B4001499 N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate

N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate

Cat. No.: B4001499
M. Wt: 408.67 g/mol
InChI Key: LPUPETNFTVMBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C15H19BrClNO5 and its molecular weight is 408.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.01351 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Bonded Structures in Organic Amine Oxalates :

    • Research on oxalates of various amines, including n-propylamine and n-butylamine, has shown that these compounds form different types of hydrogen-bonded networks. The thermal stability of these compounds relates to the strength of these networks (Vaidhyanathan, Natarajan, & Rao, 2002).
  • Oxidation Products of Antioxidants Based on Aromatic Secondary Amines :

    • Studies on various aromatic secondary amines, which are key antioxidants in the rubber industry, have provided insights into their electrochemical and spectroscopic properties. These studies are crucial for understanding the stability and reactivity of such compounds (Rapta et al., 2009).
  • Corrosion Inhibition Studies :

    • Investigations into thiazole and thiadiazole derivatives have revealed their potential as corrosion inhibitors for metals like iron. Such studies utilize quantum chemical parameters and molecular dynamics simulations to predict inhibition performances (Kaya et al., 2016).
  • Antibacterial and Antioxidant Properties :

    • Certain amine oxalates, including those derived from 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, have shown significant antibacterial activity, although they might not effectively neutralize superoxide radicals. This highlights their potential in pharmaceutical applications (Arutyunyan et al., 2012).
  • Environmental Impact of Long-term Use :

    • The long-term application of related compounds like 2,4-dichlorophenoxy acetate (2,4-D) on soil can affect microbial populations and biochemical processes. Understanding these effects is crucial for environmental management (Rai, 1992).
  • Electrochemical Study of Stable N-alkoxyarylaminyl Radicals :

    • Electrochemical studies on various N-alkoxyarylaminyl radicals have provided insights into their redox properties. Such research is essential for developing new materials and applications in electrochemistry (Miura & Muranaka, 2006).
  • Chemiluminescence-Based Detection :

    • Techniques involving chemiluminescence-based detection, like the peroxyoxalate chemiluminescence system, are used to determine low-molecular-mass amines in environmental samples. This highlights the role of such compounds in analytical chemistry (Cobo & Silva, 1999).
  • Photodegradation of Herbicides :

    • The photodegradation of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has been studied under near-neutral pH conditions, using processes like the photo-Fenton reaction. This research is significant for environmental remediation and understanding the fate of such compounds in nature (Conte, Schenone, & Alfano, 2016).

Properties

IUPAC Name

4-(4-bromo-2-chlorophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.C2H2O4/c1-2-7-16-8-3-4-9-17-13-6-5-11(14)10-12(13)15;3-1(4)2(5)6/h2,5-6,10,16H,1,3-4,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUPETNFTVMBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate
Reactant of Route 2
N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate
Reactant of Route 3
N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate
Reactant of Route 4
N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate
Reactant of Route 5
N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate
Reactant of Route 6
N-[4-(4-bromo-2-chlorophenoxy)butyl]-2-propen-1-amine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.